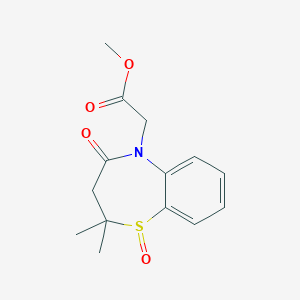
methyl (2,2-dimethyl-1-oxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2,2-dimethyl-1-oxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetate is a chemical compound that belongs to the family of benzothiazepines. This compound, with a unique structural configuration, shows potential in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of methyl (2,2-dimethyl-1-oxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetate typically involves the condensation reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 2-aminothiophenol, followed by oxidation and esterification. The synthesis can be summarized in the following steps:
Condensation Reaction: : The initial step involves a condensation reaction between 2,2-dimethyl-1,3-dioxane-4,6-dione and 2-aminothiophenol to form a benzothiazepine intermediate.
Oxidation: : The intermediate undergoes oxidation to introduce an oxido group at position 1.
Esterification: : Finally, the oxidized intermediate is esterified with methanol to yield this compound.
Industrial Production Methods
Industrial production may involve scaling up the aforementioned synthetic route with optimized reaction conditions to enhance yield and purity. Large-scale reactions would typically employ batch or continuous reactors with controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2,2-dimethyl-1-oxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: : Further oxidation reactions can modify the functional groups or introduce new ones.
Reduction: : Reduction reactions can remove oxido or carbonyl groups.
Substitution: : Substitution reactions can occur at various positions on the benzothiazepine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: : Substitution reactions may involve reagents such as halogens, sulfonates, or alkylating agents under varying temperature and solvent conditions.
Major Products Formed
Oxidation: : Products may include further oxidized benzothiazepine derivatives.
Reduction: : Reduced compounds may have hydroxyl or alkyl groups instead of oxido or carbonyl groups.
Substitution: : Products can include halogenated, sulfonated, or alkylated benzothiazepine derivatives.
Aplicaciones Científicas De Investigación
Methyl (2,2-dimethyl-1-oxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetate finds use in various scientific research domains:
Chemistry: : As a starting material for synthesizing novel benzothiazepine derivatives.
Biology: : Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: : Potential therapeutic applications due to its bioactive structure, which may interact with biological targets.
Industry: : Utilized in the synthesis of advanced materials and specialized chemicals.
Mecanismo De Acción
The mechanism of action for methyl (2,2-dimethyl-1-oxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetate typically involves interaction with molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Compared to other benzothiazepines, methyl (2,2-dimethyl-1-oxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetate stands out due to its unique oxido and ester functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
Diltiazem: : A calcium channel blocker with a benzothiazepine structure.
Clotiazepam: : A psychoactive drug with a benzothiazepine core.
These compounds share the benzothiazepine scaffold but differ in their substituents and specific applications.
Propiedades
IUPAC Name |
methyl 2-(2,2-dimethyl-1,4-dioxo-3H-1λ4,5-benzothiazepin-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-14(2)8-12(16)15(9-13(17)19-3)10-6-4-5-7-11(10)20(14)18/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJJJJVCHDDLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C2=CC=CC=C2S1=O)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














